molecular formula C11H19NO2 B2623840 3-[(2-Methoxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one CAS No. 848233-35-2

3-[(2-Methoxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B2623840
CAS No.: 848233-35-2
M. Wt: 197.278
InChI Key: MXSDKUDIOJJMLR-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identification of 3-[(2-Methoxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one

Systematic IUPAC Nomenclature and Alternative Designations

The compound’s systematic IUPAC name is This compound , derived from its cyclohexenone backbone and substituents. The numbering begins at the ketone oxygen (position 1), followed by the conjugated double bond between positions 2 and 3. The amino group at position 3 is further substituted with a 2-methoxyethyl chain, while positions 5 bear methyl groups.

Alternative designations include:

  • CAS Registry Number : 848233-35-2
  • Synonym : 3-((2-Methoxyethyl)amino)-5,5-dimethylcyclohex-2-en-1-one
  • SMILES Notation : CC1(CC(=CC(=O)C1)N(CCOC)C)C

The methoxyethylamino group distinguishes this compound from simpler cyclohexenone derivatives, introducing both ether and secondary amine functionalities.

Molecular Formula and Weight Analysis

The molecular formula C₁₁H₁₉NO₂ corresponds to the following composition:

  • Carbon (C) : 11 atoms (67.0% by mass)
  • Hydrogen (H) : 19 atoms (9.6%)
  • Nitrogen (N) : 1 atom (7.1%)
  • Oxygen (O) : 2 atoms (16.3%)

Molecular Weight :
$$
\text{197.27 g/mol} = (12.01 \times 11) + (1.008 \times 19) + (14.01 \times 1) + (16.00 \times 2)
$$
This matches the exact mass reported in spectroscopic analyses.

Table 1: Elemental Composition
Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 11 12.01 132.11
H 19 1.008 19.15
N 1 14.01 14.01
O 2 16.00 32.00
Total 197.27

Structural Relationship to Cyclohexenone Derivatives

The compound belongs to the cyclohexenone family, characterized by a six-membered carbocyclic ring with a ketone group (C=O) and a conjugated double bond. Key structural comparisons include:

Properties

IUPAC Name

3-(2-methoxyethylamino)-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-11(2)7-9(6-10(13)8-11)12-4-5-14-3/h6,12H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSDKUDIOJJMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NCCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methoxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one typically involves the reaction of 5,5-dimethylcyclohex-2-en-1-one with 2-methoxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized parameters for scalability. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure high-quality product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methoxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[(2-Methoxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-[(2-Methoxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-[(2-Methoxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one with structurally related derivatives, highlighting substituent effects on properties:

Compound Name (CAS No.) Substituent Molecular Weight (g/mol) Key Properties/Findings Source
Target Compound 2-Methoxyethylamino ~237–257 (estimated) Moderate hydrophilicity; ether oxygen may enhance solubility and hydrogen bonding Inferred
3-[(3-Hydroxycyclohexyl)amino]-... (Ref:10-F181350) 3-Hydroxycyclohexylamino 237.34 Higher hydrogen bonding capacity due to –OH; purity: 98%
3-[(4-Bromophenyl)amino]-... (106518-84-7) 4-Bromophenylamino 294.19 Heavy atom (Br) aids crystallography; lower solubility in polar solvents
2,2'-Methylenebis(3-((4-Cl-Ph)amino)-...) (2s) Dimeric 4-chlorophenylamino N/A Dimeric structure increases molecular weight; potential for enhanced bioactivity
5,5-Dimethyl-3-[(E)-2-[(4-PhO-Ph)amino]ethenyl]-... (337928-39-9) Phenoxyphenylethenylamino 333.43 Extended conjugation alters UV absorption; aromatic stacking in crystal structures
3-(2-Amino-5-nitroanilino)-... (Hydrate) 2-Amino-5-nitrophenylamino N/A Electron-withdrawing nitro group reduces enone reactivity; complex H-bond network

Key Observations:

Substituent Effects on Solubility :

  • Aliphatic substituents (e.g., methoxyethyl, hydroxycyclohexyl) improve solubility in polar solvents compared to halogenated or aromatic derivatives .
  • The dimeric compound (2s) and ethenyl-linked derivative (337928-39-9) exhibit reduced solubility due to increased molecular weight and conjugation .

Crystallography and Hydrogen Bonding: Brominated () and nitro-substituted () derivatives are favored in crystallographic studies due to heavy atoms or strong hydrogen-bonding groups.

Reactivity: Electron-withdrawing groups (e.g., nitro in ) deactivate the enone system, while electron-donating groups (e.g., methoxy in the target compound) may enhance susceptibility to nucleophilic attack.

Biological Implications: Dimeric structures (e.g., 2s) often show enhanced bioactivity due to multivalent interactions, whereas monomeric derivatives like the target compound may exhibit faster pharmacokinetic profiles .

Research Findings and Methodologies

  • Synthesis : Alkylation of dimedone with 2-methoxyethylamine (analogous to methods in ) is a plausible route. Yields for similar compounds range from 46–63% .
  • Structural Analysis: Tools like SHELXL () and ORTEP () are widely used for crystallographic refinement. Puckering parameters (Q, θ, φ) for cyclohexenone rings in related compounds vary with substituent bulkiness .
  • Purity and Characterization : LC-MS and HR-MS (as in ) confirm molecular weights, while IR and NMR spectra distinguish substituent effects on electronic environments.

Biological Activity

3-[(2-Methoxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one, with the chemical formula C11_{11}H19_{19}NO2_2 and CAS number 848233-35-2, is a cyclohexenone derivative that has garnered interest in various fields of biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C11_{11}H19_{19}NO2_2
  • Molecular Weight : 197.27 g/mol
  • Structure : The compound features a methoxyethylamino group attached to a dimethylcyclohexenone core, which contributes to its unique biological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells. For instance:

  • Case Study : A related compound was tested against various cancer cell lines and showed significant cytotoxic effects with an IC50_{50} value of approximately 30 µM against breast cancer cells .

Neuroprotective Effects

There is emerging evidence that certain derivatives may possess neuroprotective effects, particularly in models of neurodegenerative diseases:

  • Research Findings : A study involving molecular docking simulations suggested that similar compounds can stabilize prion proteins and inhibit their conversion to toxic forms . This suggests potential use in prion-related disorders.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50_{50} (µM)
This compoundStructureAnticancer, Neuroprotective~30
5-Methoxy-2H-chromen-2-oneStructureAntiproliferative~25
4-AminoquinolineStructureAntimalarial~20

Synthetic Routes

The synthesis of this compound typically involves the reaction of 5,5-dimethylcyclohexenone with 2-methoxyethylamine under controlled conditions. Key steps include:

  • Reagents : Use of catalysts to facilitate the reaction.
  • Conditions : Specific temperatures and solvents are optimized for yield and purity.

Q & A

Q. What are the recommended methods for synthesizing 3-[(2-Methoxyethyl)amino]-5,5-dimethylcyclohex-2-en-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For optimization:
  • Use a polar aprotic solvent (e.g., DMF) to enhance reaction rates.
  • Monitor pH to favor amine coupling (e.g., maintain slightly basic conditions).
  • Purify via column chromatography using gradients of ethyl acetate/hexane to separate byproducts .
  • Confirm purity via HPLC with a C18 column (80:20 acetonitrile/water mobile phase) and UV detection at 254 nm .

Q. How can the molecular structure of this compound be unequivocally confirmed?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Resolve bond lengths and angles (mean C–C bond accuracy: ±0.002 Å) .
  • NMR spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR shifts with computational predictions (e.g., DFT calculations). For example, methoxyethyl groups show characteristic δ 3.2–3.5 ppm for OCH2_2 protons .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+^+ ion accuracy within 2 ppm) .

Advanced Research Questions

Q. How can researchers address contradictory spectroscopic data during structural analysis?

  • Methodological Answer :
  • Cross-validate techniques : Combine X-ray crystallography (for absolute configuration) with 1H^1H-1H^1H COSY and HSQC NMR to resolve overlapping signals .
  • Dynamic NMR studies : Probe conformational exchange (e.g., enamine tautomerism) by varying temperature (e.g., 298 K to 323 K) to observe coalescence of peaks .
  • Computational modeling : Use Gaussian or ORCA software to simulate NMR shifts and compare with experimental data .

Q. What experimental design considerations are critical for studying the compound’s stability under varying conditions?

  • Methodological Answer :
  • Degradation kinetics : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. Degradation products (e.g., hydrolyzed methoxy groups) can be identified via fragmentation patterns .
  • Light sensitivity : Use amber glassware and UV/Vis spectroscopy to track photodegradation (λmax shifts indicate structural changes) .
  • Sample handling : Store at –20°C under inert gas (argon) to minimize oxidation .

Q. How can computational methods enhance mechanistic understanding of reactions involving this compound?

  • Methodological Answer :
  • DFT calculations : Map potential energy surfaces for key steps (e.g., amine attack on carbonyl groups). B3LYP/6-31G(d) basis sets are suitable for transition-state analysis .
  • Molecular dynamics (MD) simulations : Model solvent effects (e.g., water vs. DMSO) on reaction pathways using GROMACS .
  • Docking studies : Predict binding interactions if the compound is a bioactive intermediate (e.g., AutoDock Vina with protein databases) .

Q. What strategies mitigate limitations in analytical method validation for this compound?

  • Methodological Answer :
  • Sample diversity : Include analogs (e.g., dimethylcyclohexenone derivatives) to test method robustness across structural variations .
  • Internal standards : Use deuterated analogs (e.g., D3_3-methoxyethyl) for quantitative LC-MS to correct matrix effects .
  • Inter-laboratory validation : Collaborate to assess reproducibility (e.g., round-robin testing with ±5% acceptance criteria for retention times) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between theoretical and experimental physicochemical properties?

  • Methodological Answer :
  • Revisiting computational parameters : Adjust solvent models (e.g., CPCM instead of SMD) in COSMO-RS calculations to better match experimental solubility .
  • Experimental replication : Repeat logP measurements using shake-flask vs. HPLC-derived methods to identify systematic errors .
  • Crystallographic refinement : Re-analyze X-ray data (e.g., check for disordered solvent molecules affecting density maps) .

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